4-Bromo-7-fluoro-1,3-benzothiazole
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Overview
Description
4-Bromo-7-fluoro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-fluoro-1,3-benzothiazole can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with appropriate brominated and fluorinated reagents. For instance, the reaction of 2-aminobenzenethiol with 4-bromo-2-fluorobenzaldehyde under acidic conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. This may include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce sulfoxides, sulfones, thiols, or amines .
Scientific Research Applications
4-Bromo-7-fluoro-1,3-benzothiazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Bromo-7-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as DNA gyrase and dihydroorotase, which are crucial for bacterial replication and survival . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
- 2-Amino-6-bromo-7-fluorobenzothiazole
- 4,7-Dibromo-2,1,3-benzothiadiazole
- 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole
Comparison: Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H3BrFNS |
---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
4-bromo-7-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C7H3BrFNS/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H |
InChI Key |
IRKRIIKRBXJHPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)SC=N2)Br |
Origin of Product |
United States |
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